Hydrate ibandronate sodium

Hydroxyapatite binding affinity Bisphosphonate bone retention Osteoporosis pharmacodynamics

Hydrate ibandronate sodium (ibandronate sodium monohydrate, marketed as Boniva™) is a nitrogen-containing bisphosphonate that potently inhibits osteoclast-mediated bone resorption. It bears the characteristic P-C-P backbone with a hydroxyl group at the R1 position and a tertiary amine side-chain at the R2 position, which together confer high affinity for bone mineral hydroxyapatite and strong anti-resorptive activity.

Molecular Formula C9H25NNaO8P2
Molecular Weight 360.23 g/mol
Cat. No. B12460407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrate ibandronate sodium
Molecular FormulaC9H25NNaO8P2
Molecular Weight360.23 g/mol
Structural Identifiers
SMILESCCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na]
InChIInChI=1S/C9H23NO7P2.Na.H2O/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17;;/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;1H2
InChIKeyXEBZHSHAWYDRRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrate Ibandronate Sodium: Bisphosphonate Class Identity, Clinical Indications, and Core Pharmacophore


Hydrate ibandronate sodium (ibandronate sodium monohydrate, marketed as Boniva™) is a nitrogen-containing bisphosphonate that potently inhibits osteoclast-mediated bone resorption [1]. It bears the characteristic P-C-P backbone with a hydroxyl group at the R1 position and a tertiary amine side-chain at the R2 position, which together confer high affinity for bone mineral hydroxyapatite and strong anti-resorptive activity [1]. Ibandronate is approved for the treatment and prevention of postmenopausal osteoporosis and exists in multiple crystalline polymorphic forms, with Form A and Form B being the most extensively characterized [2].

Why Hydrate Ibandronate Sodium Cannot Be Trivially Substituted by Another Bisphosphonate


Despite a shared P-C-P backbone, nitrogen-containing bisphosphonates differ substantially in their quantitative binding affinity for hydroxyapatite, their anti-resorptive potency at the molecular target farnesyl pyrophosphate synthase (FPPS), and their spectrum of fracture risk reduction [1]. These differences translate into clinically important variations in bone retention, onset and offset of action, dose regimens, and cost-effectiveness profiles that preclude simple interchange [1][2]. The evidence below documents precisely where hydrate ibandronate sodium sits relative to its closest comparators—alendronate, risedronate, and zoledronate—on each quantifiable dimension relevant to scientific selection and procurement.

Quantitative Comparator Evidence for Hydrate Ibandronate Sodium: Affinity, Fracture Efficacy, Potency, and Cost


Hydroxyapatite Binding Affinity: Ibandronate Ranks Intermediate Among Clinical Bisphosphonates

In a controlled constant-composition kinetic study at pH 7.4, 37°C, and physiological ionic strength (0.15 M), the hydroxyapatite (HAP) adsorption affinity constants (KL) of six clinical bisphosphonates were directly compared [1]. The rank order of affinity was zoledronate > alendronate > ibandronate > risedronate > etidronate > clodronate. Thus, ibandronate occupies the middle position of the affinity spectrum: its KL is measurably greater than that of risedronate but lower than those of alendronate and zoledronate [1]. This intermediate affinity is expected to influence skeletal distribution, rate of uptake and release from bone, and offset of pharmacological action [1].

Hydroxyapatite binding affinity Bisphosphonate bone retention Osteoporosis pharmacodynamics

Vertebral Fracture Risk Reduction: Ibandronate Achieves a Higher Relative Risk Reduction Than Alendronate and Risedronate in Cross-Study Comparison

In the pivotal phase III BONE trial, daily oral ibandronate 2.5 mg reduced new morphometric vertebral fractures by a relative risk reduction (RRR) of 62% (p = 0.0001) versus placebo after 3 years [1]. In separate phase III trials, alendronate 10 mg daily reduced vertebral fractures by approximately 47% versus placebo [2], and risedronate 5 mg daily achieved a 49% RRR (p < 0.001) [3]. All three datasets derive from placebo-controlled registration trials of ≥3 years in postmenopausal osteoporotic populations, enabling cross-study comparison. Ibandronate's 62% RRR is numerically the highest among the three oral comparators. It must be noted that ibandronate's vertebral anti-fracture efficacy was demonstrated as primary outcome in the BONE study, whereas alendronate and risedronate labels also include hip and non-vertebral fracture endpoints [2][3].

Vertebral fracture Osteoporosis treatment Bisphosphonate efficacy

Non-Vertebral Fracture Risk Reduction: Ibandronate Demonstrates Dose-Dependent, Target-Population-Dependent Efficacy Unlike Broader-Acting Alendronate and Risedronate

In the overall BONE study population, daily oral ibandronate 2.5 mg did not show a statistically significant reduction in non-vertebral fractures (NVF) [1]. However, a post-hoc analysis of the high-risk subgroup (baseline femoral neck T-score ≤ -3.0) demonstrated a 69% RRR for NVF [1]. A pooled meta-analysis of ibandronate studies at higher annual cumulative exposures (150 mg oral monthly or 3 mg IV quarterly) showed a statistically significant NVF RRR of 38% [1]. In contrast, alendronate and risedronate achieved significant NVF risk reductions in their overall trial populations, with relative risks of approximately 0.80–0.85 versus placebo, thus possessing broader non-vertebral anti-fracture labeling [2][3]. This differential is critical: ibandronate's non-vertebral efficacy is demonstrable only at higher doses or in high-risk subgroups, making dose selection and patient risk profiling essential when comparing procurement options.

Non-vertebral fracture Osteoporosis treatment High-risk populations

Cost-Effectiveness in Senile Osteoporosis: Ibandronate Sodium Provides Equivalent Efficacy at Significantly Lower Costs Than Zoledronate Sodium

A retrospective head-to-head study (n=215) directly compared ibandronate sodium (group A, n=115) with zoledronate sodium (group B, n=100) in patients with senile osteoporosis over 12 months [1]. Total therapeutic response rates were statistically equivalent (96.52% vs. 93.00%, P=0.242), and BMD gains and bone turnover marker changes were similar (all P>0.05) [1]. However, length of hospitalization, annual treatment expense, medical insurance expense, and out-of-pocket payments were all significantly lower in the ibandronate group compared to the zoledronate group (all P<0.05) [1].

Cost-effectiveness Osteoporosis treatment Healthcare economics

Optimal Procurement and Research Application Scenarios for Hydrate Ibandronate Sodium Based on Comparative Evidence


Cost-Constrained Osteoporosis Treatment Programs Requiring Equivalent Anti-Fracture Efficacy

Based on the direct head-to-head evidence that ibandronate sodium provides statistically equivalent BMD improvement and vertebral fracture risk reduction to zoledronate sodium while incurring significantly lower hospitalization and treatment costs [1], healthcare systems with tight formulary budgets should prioritize ibandronate sodium for the management of postmenopausal and senile osteoporosis where intravenous zoledronate would otherwise be prescribed.

Research Studies Investigating Intermediate Bone Affinity and Its Pharmacodynamic Consequences

Because ibandronate exhibits an intermediate hydroxyapatite binding affinity—higher than risedronate but lower than alendronate and zoledronate—it provides a uniquely positioned reference compound for studies exploring the relationship between bisphosphonate bone affinity, skeletal distribution kinetics, and the reversibility of anti-resorptive effects [2]. This makes hydrate ibandronate sodium a value-added procurement choice for academic and industrial bone biology programs.

Vertebral Fracture Prevention Trials Requiring High Numeric Relative Risk Reduction

For clinical trial designs or integrated evidence dossiers where the primary focus is vertebral fracture reduction, ibandronate's 62% relative risk reduction in the BONE study [3] provides a compelling quantitative comparator for meta-analyses and indirect treatment comparisons against other oral bisphosphonates, with the caveat that cross-study comparisons employ differing patient populations and should not substitute for prospective head-to-head data.

Non-Vertebral Fracture Prevention Programs Employing High-Dose or Targeted Regimens

In procurement scenarios specifically addressing patients with severe osteoporosis (baseline T-score ≤ -3.0) or where the 150 mg monthly oral regimen is feasible, ibandronate sodium is supported by a 69% non-vertebral fracture relative risk reduction in the high-risk subgroup and a 38% RRR in pooled high-dose meta-analyses [4]. This evidence justifies formulary inclusion of ibandronate when the target population is enriched for high baseline fracture risk.

Quote Request

Request a Quote for Hydrate ibandronate sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.